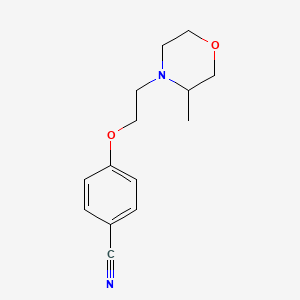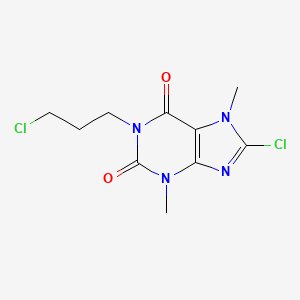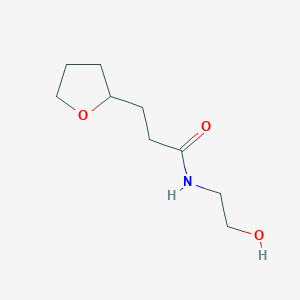
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide: is an organic compound characterized by the presence of a hydroxyethyl group and a tetrahydrofuran ring attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of 2-hydroxyethylamine with 3-(tetrahydrofuran-2-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure consistent product quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group in n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
科学研究应用
Chemistry: : n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: : The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: : Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: : In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the tetrahydrofuran ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)butanamide: Similar structure with an additional carbon in the backbone.
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)pentanamide: Similar structure with two additional carbons in the backbone.
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)hexanamide: Similar structure with three additional carbons in the backbone.
Uniqueness: : n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its relatively simple synthesis and versatile reactivity make it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C9H17NO3/c11-6-5-10-9(12)4-3-8-2-1-7-13-8/h8,11H,1-7H2,(H,10,12) |
InChI 键 |
CVGYDPQPKUOBTR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CCC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)


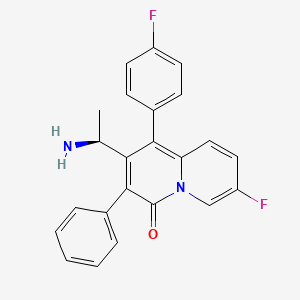
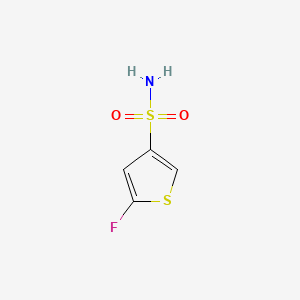
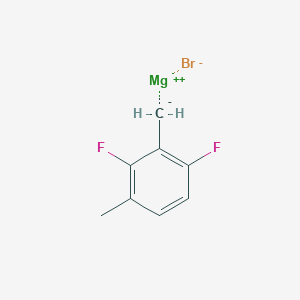
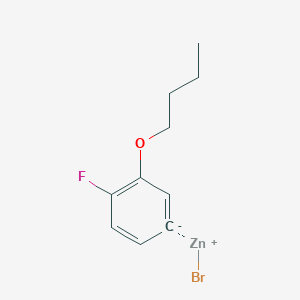
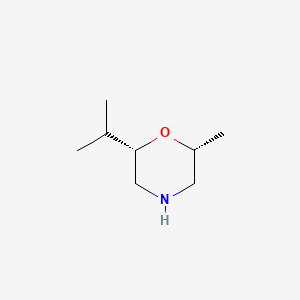
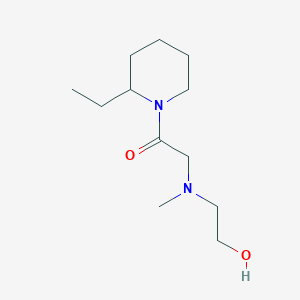
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
